![molecular formula C21H27F3O8S B565613 (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate CAS No. 1246815-12-2](/img/structure/B565613.png)
(1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate
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Overview
Description
Intermediate in the production of labeled Zearalenone
Scientific Research Applications
Synthesis and Material Science
A significant application of compounds similar to (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate lies in the synthesis and study of liquid-crystalline materials. For instance, Meng et al. (2008) explored the synthesis of chiral side-chain liquid-crystalline polysiloxanes containing fluorinated units and sulfonic acid groups, demonstrating the impact of these units on liquid-crystalline properties. Such materials are valuable in various optical and electronic applications due to their unique mesophases (Meng, Fanbao, Yan-hui Sun, Yong-Mei Gao, Xian‐Gen Song, & Bao‐yan Zhang, 2008).
Percec et al. (1995) studied the stabilization of hexagonal columnar mesophases using supramolecular and macromolecular columns derived from compounds with fluorinated alkyl groups, which is relevant to the development of advanced materials (Percec, V., D. Schlueter, Y. Kwon, J. Blackwell, M. Moeller, & P. Slangen, 1995).
Pharmacology and Biochemistry
In pharmacological research, similar compounds are often synthesized and tested for various biological activities. Gómez-García et al. (2017) described an efficient method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates and evaluated their cytotoxic activity against cancer cell lines, indicating potential application in cancer research (Gómez-García, Omar, E. Gómez, César R. Monzón-González, T. Ramírez‐Ápan, & C. Álvarez-Toledano, 2017).
Agricultural Chemistry
Waghmare et al. (2013) synthesized potassium 2,4 and 2,6-bis((4,6- dimethoxypyrimidin-2-yl)oxy)benzoate, a compound with herbicidal activity, showing the application of similar chemical entities in the development of agrochemicals (Waghmare, S., S. Raut, Lokesh Gokhale, & P. Sahu, 2013).
properties
CAS RN |
1246815-12-2 |
---|---|
Product Name |
(1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate |
Molecular Formula |
C21H27F3O8S |
Molecular Weight |
502.531 |
IUPAC Name |
(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C21H27F3O8S/c1-5-6-7-10-15(25)11-8-9-14(2)31-20(26)19-17(30-4)12-16(29-3)13-18(19)32-33(27,28)21(22,23)24/h5,12-14H,1,6-11H2,2-4H3/i2D3,9D2,14D |
InChI Key |
QKTDMUVAOYUROZ-FXSWPHKLSA-N |
SMILES |
CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OS(=O)(=O)C(F)(F)F)OC)OC |
synonyms |
2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester-d6; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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